Compound Description: BMS-599626 is a dual human epidermal growth factor receptor (HER)1/HER2 kinase inhibitor with excellent biochemical potency and kinase selectivity []. It demonstrates favorable pharmacokinetic properties and robust in vivo activity in HER1 and HER2 driven tumor models []. This led to its selection as a clinical candidate for the treatment of solid tumors [].
Relevance: BMS-599626 shares the core indazole structure with (5-methyl-1H-indazol-6-yl)boronic acid. Both compounds possess an indazole ring, highlighting their structural similarity and potential for shared chemical properties.
Compound Description: This compound is an intermediate in the synthesis of biologically active molecules. The provided abstract details an efficient and cost-effective method for its preparation, suitable for industrial production [].
Relevance: Although this compound possesses an amino group at the 3-position and a phenyl substituent at the 4-position of the indazole ring, it still shares the core indazole structure with (5-methyl-1H-indazol-6-yl)boronic acid. This structural similarity suggests potential commonalities in their chemical behavior.
5-(1H-Indol-2-yl)-1-methyl-6,7-dihydro-2H-indazole and 5-(1H-Indol-2-yl)-2-methyl-6,7-dihydro-2H-indazole
Compound Description: These two regioisomers are derivatives of 6,7-dihydro-2H-indazole substituted with an indol-2-yl group at the 5-position. The research focuses on a regiospecific approach for their synthesis, highlighting the importance of controlling the position of the methyl group on the indazole ring [].
Relevance: These isomers share the core indazole structure with (5-methyl-1H-indazol-6-yl)boronic acid, albeit with a dihydroindazole ring and an indol-2-yl substituent at the 5-position. Despite the differences, the presence of the indazole ring suggests a potential for shared reactivity and chemical properties.
4-({5-[4-Fluoro-1-(2H-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile (73) and 4-({5-[4-Chloro-1-(2H-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile (74)
Compound Description: Compounds 73 and 74 represent a novel class of non-nucleotide CD73 inhibitors exhibiting superior potency compared to other reported non-phosphonate inhibitor classes []. They demonstrate a competitive binding mode with human CD73, offering potential for improved drug-like characteristics by mitigating the acidity and low membrane permeability associated with known nucleoside CD73 inhibitors [].
Relevance: Both compounds 73 and 74 contain a 2H-indazol-6-yl substituent, making them structurally related to (5-methyl-1H-indazol-6-yl)boronic acid. The shared indazole motif suggests potential similarities in their chemical properties and reactivity.
Compound Description: This compound is a potent aldose reductase inhibitor with an IC50 of 30 nM []. This study explored the incorporation of benzothiazole side chains, a prominent feature in the aldose reductase inhibitor zopolrestat, into various heterocycles, including indazoleacetic acid derivatives [].
Relevance: This indazoleacetic acid derivative is structurally related to (5-methyl-1H-indazol-6-yl)boronic acid through the presence of the indazole ring system, although it lacks the methyl group at the 5-position and possesses a benzothiazole substituent at the 1-position. The shared core structure indicates a potential for similar reactivity and properties despite the substitutions.
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3)
Compound Description: YD-3 was identified as the first selective non-peptide protease-activated receptor 4 (PAR4) antagonist []. Research efforts have focused on synthesizing YD-3 derivatives to develop novel PAR4 antagonists with improved activity [].
Relevance: YD-3, with its 1H-indazol-3-yl moiety, exhibits structural similarity to (5-methyl-1H-indazol-6-yl)boronic acid. Despite differing substitution patterns, the shared indazole core structure suggests potential overlaps in their chemical behavior and reactivity.
Compound Description: DY-9760e is a novel calmodulin antagonist that exhibits cytoprotective action and reduces cerebral infarct volume after transient and permanent focal ischemia in rats []. Studies suggest that DY-9760e may contribute to the amelioration of brain edema formation by inhibiting enhanced blood-brain barrier permeability following ischemic insults [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.